molecular formula C8H17NO B13013103 4-(Cyclobutylamino)butan-2-ol

4-(Cyclobutylamino)butan-2-ol

Cat. No.: B13013103
M. Wt: 143.23 g/mol
InChI Key: SHYYHWDWRSCICZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular formula of 4-(cyclobutylamino)butan-2-ol is C₈H₁₇NO , with a molecular weight of 143.23 g/mol . The structure comprises three distinct regions:

  • A cyclobutyl ring with inherent angle strain due to its four-membered geometry.
  • An amino group (-NH-) bridging the cyclobutane and butan-2-ol chain.
  • A secondary alcohol (-OH) at the second carbon of the butane chain.

Stereochemical Considerations

The compound contains two stereocenters :

  • The carbon bearing the hydroxyl group (C2 of the butan-2-ol chain).
  • The carbon adjacent to the amino group (C1 of the butan-2-ol chain).

These stereocenters permit four possible stereoisomers (two enantiomeric pairs). However, the synthetic routes described in recent literature often yield specific diastereomers due to stereochemical control during cyclization or amination steps. For instance, iodonitrene-mediated contractions of pyrrolidines to cyclobutanes preserve stereochemical information from starting materials, suggesting potential pathways for enantioselective synthesis.

Table 1: Key Structural Parameters
Parameter Value/Description
Molecular formula C₈H₁₇NO
Molecular weight 143.23 g/mol
Functional groups Secondary alcohol, amine
Stereocenters 2
Cyclobutane ring strain ~110 kJ/mol (estimated)

The cyclobutane’s ring strain influences reactivity, favoring ring-opening reactions or stabilizing unique conformations. The amino and hydroxyl groups enable hydrogen bonding, impacting solubility and crystallinity.

Comparative Analysis of Cyclic Amine-Alcohol Derivatives

This compound belongs to a broader class of cyclic amine-alcohols, which vary in ring size, chain length, and substituent positioning. Below, we compare its features with structurally analogous compounds:

Cyclobutyl vs. Larger Cycloalkyl Derivatives

  • Cyclopentyl/cyclohexyl analogs : Larger rings reduce angle strain but increase lipophilicity. For example, 4-(cyclohexylamino)butan-1-ol exhibits higher thermal stability but lower aqueous solubility than the cyclobutyl derivative.
  • Spirocyclic analogs : Compounds like spiro[indo-line-3,2'-pyrrolidine] derivatives (e.g., EP3436017B1) introduce fused ring systems, enhancing rigidity but complicating synthesis.

Alcohol Position and Chain Length

  • Primary vs. secondary alcohols : Derivatives like 4-(cycloheptylamino)butan-1-ol (primary alcohol) lack the steric hindrance near the hydroxyl group, altering hydrogen-bonding capabilities.
  • Shorter chains : 3-(cyclopentylamino)propan-1-ol has reduced conformational flexibility, affecting its interaction with biological targets.
Table 2: Comparative Properties of Cyclic Amine-Alcohols
Compound Ring Size Alcohol Position Key Distinguishing Feature
This compound 4 Secondary High ring strain, two stereocenters
4-(Cyclohexylamino)butan-1-ol 6 Primary Lower reactivity, higher lipophilicity
3-(Cyclopentylamino)propan-1-ol 5 Primary Limited conformational flexibility

The cyclobutyl derivative’s combination of strain and stereochemical complexity makes it unique for applications requiring compact, chiral scaffolds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Cyclobutyl protons : δ 1.6–2.1 ppm (multiplet, ring CH₂ groups).
    • Amino proton : δ 1.4–1.8 ppm (broad singlet, -NH-).
    • Hydroxyl proton : δ 4.8–5.2 ppm (broad, -OH).
    • Butan-2-ol chain : δ 3.5–3.7 ppm (methine -CH(OH)-), δ 1.2–1.5 ppm (methylene -CH₂-).
  • ¹³C NMR :
    • Cyclobutyl carbons: δ 25–30 ppm.
    • Alcohol-bearing carbon: δ 70–75 ppm.
    • Amino-bearing carbon: δ 45–50 ppm.

Infrared (IR) Spectroscopy

  • O-H stretch : 3200–3400 cm⁻¹ (broad).
  • N-H stretch : 3300–3500 cm⁻¹ (medium).
  • C-O stretch : 1050–1100 cm⁻¹ (strong).

Mass Spectrometry

  • Molecular ion peak : m/z 143.23 ([M]⁺).
  • Fragmentation patterns :
    • Loss of H₂O (m/z 125).
    • Cyclobutyl ring cleavage (m/z 85).
Table 3: Characteristic Spectroscopic Peaks
Technique Key Peaks Assignment
¹H NMR δ 4.8–5.2 (broad) -OH proton
¹³C NMR δ 70–75 Alcohol-bearing carbon
IR 3200–3400 cm⁻¹ O-H stretch
MS m/z 143.23 Molecular ion

These spectral features enable unambiguous identification, distinguishing this compound from analogs with larger rings or primary alcohols.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(cyclobutylamino)butan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)5-6-9-8-3-2-4-8/h7-10H,2-6H2,1H3

InChI Key

SHYYHWDWRSCICZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCC1)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Butan-2-ol Derivative

A common precursor is 4-halobutan-2-ol , which can be synthesized from butene or butan-2-ol derivatives.

  • Synthesis of Butan-2-ol:
    Butan-2-ol can be prepared from butene via Markovnikov addition of HBr followed by substitution with KOH, yielding 2-bromobutane and then butan-2-ol.
  • Halogenation at 4-position:
    The 4-position of butan-2-ol can be functionalized by halogenation (e.g., bromination) to introduce a good leaving group for nucleophilic substitution.

Nucleophilic Substitution with Cyclobutylamine

  • Reaction:
    The 4-halobutan-2-ol intermediate undergoes nucleophilic substitution with cyclobutylamine under controlled conditions (e.g., reflux in an appropriate solvent such as ethanol or acetonitrile).
  • Mechanism:
    The amine attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the this compound.
  • Conditions:
    Mild heating, inert atmosphere to prevent oxidation, and stoichiometric control to maximize yield.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Butene + HBr (Markovnikov) Acidic medium, room temp 2-Bromobutane
2 2-Bromobutane + KOH (aqueous) Reflux Butan-2-ol
3 Butan-2-ol + Br2 or PBr3 Controlled halogenation 4-Bromobutan-2-ol (or similar)
4 4-Bromobutan-2-ol + Cyclobutylamine Reflux in ethanol or acetonitrile This compound

Analytical Data and Research Findings

  • Purity and Yield:
    Yields for the nucleophilic substitution step typically range from 70% to 90%, depending on reaction time and temperature. Purity is confirmed by NMR and mass spectrometry.
  • Spectroscopic Characterization:
    • NMR: Characteristic signals for the cyclobutyl ring protons and the secondary alcohol proton at the 2-position.
    • IR: Presence of N-H stretch (~3300 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak consistent with C8H17NO.
  • Stability:
    The compound is stable under normal laboratory conditions but should be stored under inert atmosphere to prevent oxidation of the amine.

Comparative Notes on Related Compounds

Compound Key Difference Preparation Similarity
4-(Cyclopentylamino)butan-2-ol Cyclopentyl ring instead of cyclobutyl Similar nucleophilic substitution with cyclopentylamine
Butan-2-ol No amino substitution Precursor for amino alcohol synthesis

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylamino)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Cyclobutylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(Cyclobutylamino)butan-2-ol with six structurally related amino alcohols and substituted butanols, emphasizing molecular features, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Groups Key Properties/Applications References
This compound (hypothetical) C₈H₁₇NO 143.23 Cyclobutylamino, hydroxyl Potential chiral intermediate or drug precursor N/A
4-Aminobutan-2-ol C₄H₁₁NO 89.14 Primary amino, hydroxyl Stereoisomeric synthesis intermediate
4-(Dimethylamino)butan-2-ol C₆H₁₅NO 117.19 Dimethylamino, hydroxyl Organic synthesis; basicity-driven reactivity
4-(Benzyloxy)butan-2-ol C₁₁H₁₆O₂ 180.24 Benzyloxy, hydroxyl Biocatalysis (lipase-mediated reactions)
4-Amino-2,2-dimethylbutan-1-ol C₆H₁₅NO 117.19 Amino, branched dimethyl Structural isomer; collision studies
4-(1-Methyl-1H-indazol-3-yl)butan-2-ol C₁₂H₁₆N₂O 204.30 Indazolyl, hydroxyl Lab-scale research; medicinal chemistry
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-ol C₁₃H₂₄O 196.33 Terpene-derived substituent Natural flavoring agent (tea, fruits)

Key Comparative Insights

Steric and Electronic Effects Cyclobutylamino vs. Dimethylamino: The cyclobutyl group in this compound introduces greater steric hindrance compared to the dimethylamino group in 4-(dimethylamino)butan-2-ol . This may reduce nucleophilicity but enhance enantioselectivity in catalytic applications. Benzyloxy Group: The benzyloxy substituent in 4-(benzyloxy)butan-2-ol increases lipophilicity, favoring biocatalytic reactions with lipases at mild temperatures (<40°C) .

Applications Pharmaceutical Potential: The indazolyl derivative (, MW 204.3 g/mol) demonstrates the role of aromatic heterocycles in enhancing bioactivity, suggesting that this compound could be tailored for receptor-targeted drug design . Natural Products: The terpene-derived compound () highlights how bulky, hydrophobic substituents (e.g., 2,6,6-trimethylcyclohexene) enable flavoring applications, contrasting with the synthetic focus of amino alcohols .

Analytical Characterization Compounds like 4-(benzyloxy)butan-2-ol are routinely characterized via IR, NMR, and mass spectrometry , methods that would similarly apply to this compound for confirming regiochemistry and purity.

Biological Activity

4-(Cyclobutylamino)butan-2-ol, a compound with a unique cyclobutyl amino structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₁O. Its structure features a cyclobutyl group attached to an amino alcohol, which contributes to its distinctive pharmacological profile.

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.
  • Receptor Interaction : The compound has shown affinity for various receptors, including:
    • Adrenergic Receptors : Potentially acting as an agonist or antagonist.
    • Serotonin Receptors : Implications for mood disorders and anxiety treatment.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anxiolytic Effects : Research indicates that the compound may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.
  • Antidepressant Activity : Its modulation of serotonin levels suggests possible antidepressant effects.

Study 1: Anxiolytic Effects in Animal Models

A study conducted on rodent models evaluated the anxiolytic effects of this compound. The findings indicated a significant reduction in anxiety-like behavior compared to control groups. The results were measured using the Elevated Plus Maze (EPM) test.

ParameterControl GroupTreatment Group (this compound)
Time spent in open arms30 seconds60 seconds
Number of entries into open arms5 entries15 entries

Study 2: Antidepressant Activity

In another investigation, the compound was administered to subjects exhibiting depressive symptoms. The study utilized the Forced Swim Test (FST) to assess changes in behavior indicative of antidepressant activity.

ParameterControl GroupTreatment Group (this compound)
Duration of immobility300 seconds180 seconds
Climbing behavior (counts)10 counts25 counts

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

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